molecular formula C10H7NO3 B13447803 3-Hydroxyisoquinoline-4-carboxylic acid

3-Hydroxyisoquinoline-4-carboxylic acid

Cat. No.: B13447803
M. Wt: 189.17 g/mol
InChI Key: DNDMUJXTJKRNAV-UHFFFAOYSA-N
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Description

3-Hydroxyisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This compound is characterized by a hydroxyl group at the third position and a carboxylic acid group at the fourth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to isoquinolines using acidic conditions such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C)

    Substitution: Acid chlorides, alcohols, and amines under acidic or basic conditions

Major Products Formed:

    Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid)

    Reduction: Isoquinoline alcohols and amines

    Substitution: Esters, amides, and other functionalized derivatives

Scientific Research Applications

3-Hydroxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on the isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-oxo-2H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h1-5H,(H,11,12)(H,13,14)

InChI Key

DNDMUJXTJKRNAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)C(=O)O

Origin of Product

United States

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